P-Hydroxyphenethyl Trans-Ferulate

Descripción

This compound has been reported in Angelica gigas, Glehnia littoralis, and other organisms with data available.

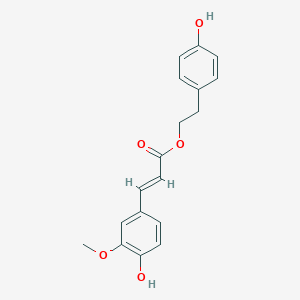

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSFLLZUCIXALN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348425 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84873-15-4 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84873-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 166 °C | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to p-Hydroxyphenethyl trans-ferulate: From Natural Sourcing to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth exploration of its mechanisms of action through various signaling pathways. Quantitative data on isolation yields and purity are presented to aid in the practical application of this knowledge in research and drug development.

Natural Sources of this compound

This compound, also known as phenethyl ferulate, is found in a variety of plant species. The primary and most studied source is the rhizome and root of Notopterygium incisum Ting ex H.T. Chang, a traditional Chinese medicinal herb commonly known as "Qianghuo".[1][2][3][4][5] Other notable plant sources include:

-

Oenanthe javanica (Water Dropwort)[6]

-

Various species of the Angelica genus, including Angelica acutiloba, Angelica gigas, Angelica sinensis, and Angelica ursina[6]

-

Ardisia macrocarpa[6]

-

Echinacea angustifolia DC.[7]

-

Codonopsis lanceolata[8]

The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Isolation and Purification Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. While specific protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be inferred from the isolation of structurally similar compounds from the same plant sources.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from plant material.

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Methodologies

Protocol 1: Solvent Extraction and Preliminary Purification

-

Plant Material Preparation: Air-dried and powdered rhizomes of Notopterygym incisum are used as the starting material.

-

Extraction: The powdered material is extracted exhaustively with a suitable solvent such as 95% ethanol or methanol at room temperature using maceration or Soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning (Optional): The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Chromatographic Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.

Protocol 3: Purity and Structural Confirmation

-

Purity Assessment: The purity of the isolated compound is determined by analytical High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

Currently, there is a limited amount of publicly available data detailing the specific yield and purity of this compound from its various natural sources using standardized isolation protocols. The following table is intended to be populated as more quantitative research becomes available.

Table 1: Reported Yield and Purity of this compound from Natural Sources

| Natural Source | Plant Part | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |

| Data Not Available | ||||||

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Its mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB), Akt, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Anticancer Activity

The anticancer effects of ferulic acid and its derivatives, including this compound, are attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis. These effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the p53 pathway.

Caption: Anticancer signaling pathways influenced by this compound.

Antioxidant Activity

The antioxidant properties of this compound are primarily due to its ability to scavenge free radicals. The phenolic hydroxyl group in its structure can donate a hydrogen atom to a free radical, forming a stable, resonance-stabilized phenoxy radical, thereby terminating the radical chain reaction.

Caption: Mechanism of antioxidant activity of this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has summarized its primary natural sources and provided a framework for its isolation and purification. The elucidation of its mechanisms of action through key signaling pathways provides a solid foundation for further research and development. Future studies should focus on optimizing isolation protocols to improve yield and purity, and on conducting comprehensive preclinical and clinical trials to fully evaluate its therapeutic efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Quality assessment of Rhizoma et Radix Notopterygii by HPTLC and HPLC fingerprinting and HPLC quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Two Species of Notopterygium by GC-MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of chemical constituents in different commercial parts of Notopterygium incisum by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemical: this compound [caps.ncbs.res.in]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|CAS 84873-15-4|DC Chemicals [dcchemicals.com]

A Comprehensive Technical Guide on the Biological Activities of p-Hydroxyphenethyl trans-ferulate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular-protective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the compound's mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Core Biological Activities

This compound exhibits a range of biological effects, primarily attributed to its unique chemical structure, which combines a p-hydroxyphenethyl alcohol moiety with a trans-ferulic acid moiety. This structure confers potent antioxidant and anti-inflammatory capabilities, which are foundational to its other therapeutic potentials.

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its biological effects. While specific quantitative data for its radical scavenging activity in DPPH and ABTS assays are not extensively reported in the literature, related ferulic acid esters have been studied. For context, the antioxidant capacity of similar phenolic compounds is well-documented, demonstrating their ability to neutralize free radicals and reduce oxidative stress.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A key study investigating its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed its ability to inhibit the production of several key inflammatory mediators. The compound shows inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with IC50 values of 4.35 μM and 5.75 μM, respectively[1]. Furthermore, it conspicuously inhibits the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner[2][3]. This inhibition is mediated, at least in part, through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[2][3].

Table 1: Quantitative Anti-inflammatory Activity of this compound

| Target | IC50 Value (μM) | Cell Line/System | Reference |

| Cyclooxygenase (COX) | 4.35 | Not Specified | [1] |

| 5-Lipoxygenase (5-LOX) | 5.75 | Not Specified | [1] |

| α-glucosidase (yeast) | 19.24 ± 1.73 | In vitro | [4] |

Note: Further quantitative data for the inhibition of specific cytokines and inflammatory enzymes by this compound requires more dedicated investigation, though qualitative inhibition has been clearly demonstrated.

Neuroprotective Effects

While direct quantitative data for the neuroprotective effects of this compound are limited, the activities of structurally related compounds suggest a strong potential in this area. For instance, benzyl ferulate, a similar ester of ferulic acid, has been shown to have neuroprotective effects in models of cerebral ischemia/reperfusion injury[5][6]. The neuroprotective potential of phenolic compounds is often linked to their ability to counteract oxidative stress and inflammation within the central nervous system. Glutamate-induced excitotoxicity is a common in vitro model for assessing neuroprotection, where cell viability is measured after exposure to high concentrations of glutamate[2][7].

Cardiovascular Effects

The cardiovascular-protective effects of this compound are an emerging area of research. Related compounds have been shown to improve endothelial function. For example, piperazine ferulate has been demonstrated to exert antihypertensive effects and improve endothelial function in vitro and in vivo through the activation of endothelial nitric oxide synthase (eNOS)[8]. The regulation of endothelial function is a key target for the prevention and treatment of cardiovascular diseases[9][10][11][12].

Mechanistic Insights: Key Signaling Pathways

The biological activities of this compound are underpinned by its modulation of several critical intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In LPS-stimulated macrophages, this compound has been shown to inhibit the NF-κB signaling cascade. It achieves this by suppressing the phosphorylation of the inhibitor of NF-κB kinase α (IκB-α), which in turn prevents the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB[2][3][13]. This effectively blocks the transcription of pro-inflammatory genes.

Figure 1: Inhibition of the NF-κB Signaling Pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38, is another crucial signaling cascade involved in inflammation. This compound has been observed to significantly reduce the LPS-induced phosphorylation of ERK, JNK, and p38 in macrophages, indicating its ability to modulate this pathway to exert its anti-inflammatory effects[2][13].

Figure 2: Modulation of the MAPK Signaling Pathway.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. While direct evidence for this compound is still emerging, related phenolic compounds like ethyl ferulate and caffeic acid phenethyl ester have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1)[4][14][15][16]. This activation typically involves the dissociation of Nrf2 from its inhibitor Keap1, followed by its translocation to the nucleus where it binds to the antioxidant response element (ARE) in the promoter region of target genes.

Figure 3: Activation of the Nrf2 Signaling Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Antioxidant Activity Assays

Figure 4: Workflow for Antioxidant Capacity Assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

Mix the DPPH solution with the test compound solutions.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Principle: This assay evaluates the ability of an antioxidant to scavenge the blue-green ABTS radical cation, leading to its decolorization.

-

Procedure:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the ABTS radical solution.

-

After a set incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.

-

Anti-inflammatory Activity Assays

1. Measurement of Inflammatory Mediators (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., PGE2) in cell culture supernatants.

-

Procedure:

-

Culture RAW 264.7 macrophages and pre-treat with various concentrations of this compound.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Collect the cell culture supernatants.

-

Perform a sandwich ELISA using specific capture and detection antibodies for the target mediator.

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme-linked detection antibody.

-

Measure the absorbance using a microplate reader and calculate the concentration of the mediator based on a standard curve.

-

2. Western Blot Analysis for Signaling Proteins:

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in a complex mixture, such as cell lysates. This is crucial for studying signaling pathways like NF-κB and MAPK.

-

Procedure:

-

Treat cells as described for the ELISA assay and then lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-IκB-α, p-p38, total p38).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

-

In Vitro Neuroprotection Assay

Glutamate-Induced Excitotoxicity Assay:

-

Principle: This assay models neuronal cell death caused by excessive stimulation by the neurotransmitter glutamate. The neuroprotective effect of a compound is assessed by its ability to increase cell viability in the presence of toxic glutamate concentrations.

-

Procedure:

-

Culture a neuronal cell line, such as HT22 hippocampal cells.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Expose the cells to a high concentration of glutamate (e.g., 5 mM) to induce cell death.

-

After an incubation period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

-

Conclusion and Future Directions

This compound is a promising natural compound with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its well-documented anti-inflammatory effects, mediated through the inhibition of the NF-κB and MAPK signaling pathways, make it a strong candidate for the development of novel anti-inflammatory drugs. While its antioxidant, neuroprotective, and cardiovascular-protective properties are supported by preliminary evidence and the activities of related compounds, more direct quantitative studies are needed to fully elucidate its efficacy in these areas.

Future research should focus on:

-

Conducting comprehensive in vitro antioxidant assays (DPPH, ABTS, ORAC) to determine the specific IC50 values of this compound.

-

Performing detailed dose-response studies to establish IC50 values for the inhibition of key inflammatory cytokines and enzymes.

-

Investigating its neuroprotective effects in various in vitro models of neurodegeneration and elucidating the underlying mechanisms, including its interaction with the Nrf2 pathway.

-

Exploring its impact on endothelial function and other cardiovascular parameters to validate its potential as a cardioprotective agent.

-

Conducting in vivo studies in animal models of inflammation, neurodegeneration, and cardiovascular disease to confirm its therapeutic efficacy and safety profile.

This technical guide provides a solid foundation for understanding the current state of knowledge on this compound. It is hoped that the information compiled herein will stimulate further research and development, ultimately unlocking the full therapeutic potential of this remarkable natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellmolbiol.org [cellmolbiol.org]

- 9. mdpi.com [mdpi.com]

- 10. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyphenols Regulate Endothelial Functions and Reduce the Risk of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of endothelium function by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caffeic acid phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]

P-Hydroxyphenethyl trans-ferulate: A Technical Overview of its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of p-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound. It details its chemical structure, physicochemical properties, significant biological activities, and the experimental protocols used to determine these characteristics. This document is intended to serve as a comprehensive resource for professionals engaged in phytochemical research and the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is classified as a hydroxycinnamic acid, a subgroup of phenylpropanoids.[1] It is an ester formed from p-hydroxyphenethyl alcohol and trans-ferulic acid.

The definitive chemical structure of this compound is presented below:

-

IUPAC Name: 2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1][2][3]

-

InChI Key: JMSFLLZUCIXALN-WEVVVXLNSA-N[3]

A summary of the key physicochemical properties is provided in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 314.33 g/mol | [3][4][6] |

| Monoisotopic Mass | 314.115423686 Da | [1][3] |

| CAS Number | 84873-15-4 | [1][2][4] |

| Appearance | White to off-white solid/powder | [1][7] |

| Melting Point | 165 - 169 °C | [1] |

| Solubility | DMSO: 100 mg/mL (318.14 mM) (with ultrasound) | |

| Purity | Typically ≥98% for commercial standards | [7] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, making it a compound of interest for further pharmacological investigation.

The compound is a known inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[8][9] By inhibiting this enzyme, this compound can potentially delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia.[8] It has shown inhibitory activity against yeast α-glucosidase with an IC50 value of 19.24 ± 1.73 µM.[4][6][8][9]

References

- 1. This compound | C18H18O5 | CID 637308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 84873-15-4 [mail.thegoodscentscompany.com]

- 3. Showing Compound this compound (FDB010780) - FooDB [foodb.ca]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. PubChemLite - this compound (C18H18O5) [pubchemlite.lcsb.uni.lu]

- 6. This compound|84873-15-4|COA [dcchemicals.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound|CAS 84873-15-4|DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to P-Hydroxyphenethyl trans-ferulate: Discovery, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of its discovery, history, and detailed chemical properties. It delves into its multifaceted biological effects, including anti-hyperglycemic, antioxidant, and anti-inflammatory activities, with a focus on the underlying signaling pathways. This document also serves as a practical resource by providing detailed experimental protocols for key assays and a general workflow for natural product bioactivity screening. Quantitative data are summarized in structured tables for comparative analysis, and logical and biological pathways are visualized through detailed diagrams.

Discovery and History

The precise first isolation and characterization of this compound is not prominently documented in readily available scientific literature, suggesting it may have been identified as part of broader phytochemical screenings of various plant species. It is a natural ester formed between p-hydroxyphenethyl alcohol and trans-ferulic acid.

Ferulic acid itself, a key component of the molecule, has a much longer and well-documented history, having been first isolated from the resin of Ferula foetida in 1866 by the Austrian chemist H. Hlasiwetz. The subsequent identification of its various esters, including this compound, has been an incremental process driven by advancements in analytical chemistry and a growing interest in the pharmacological properties of plant-derived compounds.

This compound is found in a variety of plants, including being a constituent of Oenanthe javanica (water dropwort) and various species of the Angelica genus. Its presence in these traditionally used medicinal plants has likely contributed to their therapeutic effects and has spurred further investigation into the bioactivity of this specific molecule.

Chemical Properties

| Property | Value |

| Chemical Formula | C18H18O5 |

| Molecular Weight | 314.33 g/mol |

| CAS Number | 84873-15-4 |

| Appearance | Solid |

| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid 2-(4-hydroxyphenyl)ethyl ester |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anti-hyperglycemic properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-hyperglycemic Activity

A notable biological effect of this compound is its ability to inhibit the enzyme α-glucosidase.[1] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action is a key strategy in the management of type 2 diabetes.

AMPK Signaling Pathway: The anti-hyperglycemic effects of compounds structurally related to this compound, such as ferulic acid, have been linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver, contributing to lower blood glucose levels.

Caption: AMPK signaling pathway activation by this compound.

Antioxidant Activity

The phenolic structure of this compound, containing hydroxyl groups on the aromatic rings, endows it with potent antioxidant properties. It can act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. The anti-inflammatory action of this compound is thought to be mediated through the inhibition of key pro-inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathways: Phenolic compounds, including ferulic acid and its derivatives, are known to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound may inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.

-

MAPK Pathway: The MAPK cascade is another critical signaling pathway involved in inflammation. It relays extracellular signals to the nucleus to regulate the expression of genes involved in inflammation and other cellular processes. Inhibition of the MAPK pathway by this compound can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Quantitative Data on Biological Activities

| Assay | Target/Endpoint | Result (IC50/EC50) | Reference |

| Anti-hyperglycemic | Yeast α-glucosidase | 19.24 ± 1.73 µM | [1] |

| Antioxidant | DPPH Radical Scavenging | Data not specifically available for this compound. Ferulic acid IC50 is approximately 10-20 µg/mL. | General Literature |

| Antioxidant | ABTS Radical Scavenging | Data not specifically available for this compound. Ferulic acid shows potent activity. | General Literature |

| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated Macrophages | Data not specifically available for this compound. Related compounds show significant inhibition. | General Literature |

Experimental Protocols

General Workflow for Natural Product Bioactivity Screening

The discovery of bioactive compounds from natural sources typically follows a systematic workflow.

Caption: General workflow for natural product bioactivity screening.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (200 mM)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (0.5 U/mL), and 20 µL of varying concentrations of this compound.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

-

Incubate the plate at 37°C for another 15 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control, and a blank with DMSO instead of the sample is also included.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

Methanol

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of varying concentrations of this compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox is used as a positive control. A blank containing only methanol is also included.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined from a graph of scavenging activity against the concentration of the test compound.

Conclusion and Future Directions

This compound is a promising natural compound with a spectrum of beneficial biological activities, particularly in the realms of anti-hyperglycemia, antioxidation, and anti-inflammation. Its mechanism of action, involving the modulation of key signaling pathways such as AMPK, NF-κB, and MAPK, highlights its potential for the development of novel therapeutic agents for a variety of chronic diseases.

Further research is warranted to fully elucidate the complete pharmacological profile of this compound. This includes more in-depth studies to determine its bioavailability, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy in relevant animal models. The development of efficient and scalable synthetic routes will also be crucial for its future clinical development. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing natural product.

References

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of P-Hydroxyphenethyl trans-ferulate

Introduction

P-Hydroxyphenethyl trans-ferulate is a phenolic compound belonging to the ferulate ester class. Structurally, it is the ester formed from trans-ferulic acid and p-hydroxyphenethyl alcohol (tyrosol). Both of these parent molecules are well-documented for their biological activities, particularly their antioxidant properties. Ferulic acid is a ubiquitous hydroxycinnamic acid in the plant kingdom, recognized for its potent free-radical scavenging ability. Tyrosol, found in olive oil and Rhodiola rosea, also contributes significant antioxidant effects. The combination of these two moieties in a single molecule suggests a strong potential for this compound as an antioxidant agent.

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant capacity of this compound. Due to the limited publicly available data specifically for this compound, this paper draws upon data from its constituent parts and closely related analogues, such as Salidroside (the glucoside of tyrosol) and other ferulate esters, to infer its potential activity. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antioxidant compounds.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of a compound is quantified by its ability to neutralize stable free radicals or reduce metal ions. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. The following table summarizes the in vitro antioxidant activity of compounds structurally related to this compound.

| Compound | Assay | IC50 Value / Activity | Reference |

| Salidroside | DPPH | 58.76 µg/mL | [1] |

| Ferulic Acid | DPPH | 9.9 µg/mL | [2] |

| Ethyl Ferulate | ABTS | More efficient than BHT, less than Ferulic Acid | [3] |

| Ethyl Ferulate | FRAP | Lower activity than Ferulic Acid | [4] |

| Isopentyl Ferulate | DPPH | 91.29% inhibition at 54.4 nM | [5] |

| Isopentyl Ferulate | ABTS | 92.63% inhibition at 54.4 nM | [5] |

| Phytosteryl Ferulates | General | Higher antioxidant activity than ferulic acid | [6] |

Note: Data for this compound is not directly available in the cited literature; the table presents data from its parent compounds and structural analogues to provide a scientific basis for its potential efficacy.

Experimental Protocols for In Vitro Antioxidant Assays

Standardized protocols are critical for the reproducible assessment of antioxidant activity. The most common assays include the DPPH, ABTS, and FRAP methods, which measure radical scavenging and reducing power, respectively.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is pale yellow. The change in absorbance is proportional to the antioxidant's radical scavenging capacity.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 100 µM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: Dissolve the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of concentrations.

-

Reaction Mixture: In a 96-well microplate or cuvettes, add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the DPPH working solution (e.g., 150 µL).

-

Incubation: Mix the contents and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the reaction mixture at a wavelength of 517 nm using a spectrophotometer. A blank containing only the solvent is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined by plotting the percentage inhibition against the sample concentrations.[2][3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.

Methodology:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours to allow for radical generation.[4]

-

Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the test compound and a positive control (e.g., Trolox) in the solvent.

-

Reaction Mixture: Add a small aliquot of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 290 µL).

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6-30 minutes) at room temperature in the dark.

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: The scavenging percentage is calculated using the same formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3][4]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ion at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color and is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.[3][4]

-

Sample Preparation: Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).

-

Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 290 µL).

-

Incubation: Incubate the mixture for 30 minutes in the dark at 37°C.

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.[3][4]

Visualization of Experimental Workflow

The logical flow of an in vitro antioxidant assessment follows a standardized sequence from preparation to final data analysis.

Caption: Workflow for in vitro antioxidant capacity assessment.

Molecular Mechanisms and Signaling Pathways

The antioxidant activity of this compound is derived from the phenolic hydroxyl groups in its structure. The primary mechanism is direct radical scavenging via hydrogen atom transfer (HAT) or single electron transfer (SET), which neutralizes reactive oxygen species (ROS).

Beyond direct scavenging, phenolic compounds like ferulic acid and its derivatives can modulate endogenous antioxidant defense systems through cellular signaling pathways. These pathways are critical for protecting cells from oxidative stress-induced damage. While specific studies on this compound are pending, the known effects of ferulic acid suggest it may influence key pathways such as NF-κB and PI3K/AKT, which are central to the inflammatory response and cell survival.

Caption: Potential antioxidant signaling pathways modulated by ferulates.

Conclusion

This compound is a promising antioxidant candidate due to its hybrid structure combining the potent radical scavenging properties of ferulic acid and tyrosol. While direct experimental data on this specific molecule is scarce, analysis of its structural analogues provides strong evidence for its potential efficacy. The in vitro assays detailed in this guide—DPPH, ABTS, and FRAP—represent the standard methodologies for quantifying this potential. Furthermore, its ability to modulate key signaling pathways like NF-κB and Nrf2, as inferred from the broader class of ferulates, suggests a multi-faceted mechanism of action that extends beyond direct radical scavenging. Further research is warranted to experimentally validate the antioxidant capacity and elucidate the precise molecular mechanisms of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Spectroscopic studies on the in vitro antioxidant capacity of isopentyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic synthesis of phytosteryl ferulates and evaluation of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anti-inflammatory Properties of p-Hydroxyphenethyl trans-ferulate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl trans-ferulate, also known as phenethyl ferulate (PF), is a naturally occurring phenolic compound found in various plants, including Notopterygii Rhizoma et Radix, a traditional Chinese medicine. Emerging scientific evidence has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents for inflammatory-mediated diseases. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

In Vitro Anti-inflammatory Activity

Inhibition of Pro-inflammatory Mediators and Cytokines

This compound has demonstrated significant inhibitory effects on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1][2]

| Inflammatory Mediator | Concentration of PF (µM) | Inhibition (%) |

| PGE₂ | 3 | Not specified |

| 6 | Not specified | |

| 12 | 50.5 | |

| TNF-α | 3 | Not specified |

| 6 | Not specified | |

| 12 | 47.2 | |

| IL-1β | 3 | No significant effect |

| 6 | Not specified | |

| 12 | 28.4 | |

| IL-6 | 3 | Not specified |

| 6 | Not specified | |

| 12 | 50.2 |

Data extracted from Yan et al. (2023).[1][2]

Suppression of Pro-inflammatory Enzymes

The anti-inflammatory activity of this compound is further substantiated by its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1][2]

Table 2: IC₅₀ Values of this compound against Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

| Enzyme | IC₅₀ (µM) |

| COX | 4.35 |

| 5-LOX | 5.75 |

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

This compound inhibits the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages.[1][2] It achieves this by suppressing the phosphorylation of IκB-α, which prevents its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. This, in turn, downregulates the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

MAPK Signaling Pathway

The compound also demonstrates inhibitory effects on the MAPK signaling pathway. Specifically, it suppresses the phosphorylation of key kinases including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK in response to LPS stimulation.[1][2] The inhibition of these pathways further contributes to the reduction in the production of pro-inflammatory mediators.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound on LPS-stimulated murine macrophages.

1. Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 5 x 10⁵ cells per well and allowed to adhere overnight.

3. Treatment:

- The culture medium is replaced with fresh medium.

- Cells are pre-treated with various concentrations of this compound (e.g., 3, 6, and 12 µM) for 1 hour.

- Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours. A control group without LPS stimulation and a vehicle control group (LPS stimulation with the solvent for the compound) are included.

4. Analysis:

- ELISA: The cell culture supernatant is collected and centrifuged to remove debris. The concentrations of TNF-α, IL-1β, IL-6, and PGE₂ are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

- Western Blot:

- Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

- Protein concentration is determined using a BCA protein assay.

- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

- The membrane is incubated with primary antibodies against iNOS, COX-2, phospho-IκB-α, total IκB-α, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.

- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

While specific in vivo data for this compound is limited in the currently available literature, this standard protocol is widely used to assess the anti-inflammatory potential of test compounds. Data for the parent compound, ferulic acid, is provided for context.

Table 3: Anti-inflammatory Effect of Ferulic Acid on Carrageenan-Induced Paw Edema in Mice

| Treatment | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) |

| Ferulic Acid | 100 | 6 | 28.0 |

| Ferulic Acid | 200 | 6 | 37.5 |

This data is for ferulic acid and serves as a reference for the potential in vivo activity of its derivatives.

1. Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

2. Treatment:

- Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and treatment groups receiving different doses of the test compound (this compound).

- The test compound is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

3. Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

4. Measurement of Paw Edema: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.

5. Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay. Conclusion

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and enzymes. Its mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways. The data presented in this guide underscore the therapeutic potential of this compound. Further in-depth in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical applications in the management of inflammatory disorders. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the anti-inflammatory potential of this compound.

References

Neuroprotective Effects of P-Hydroxyphenethyl trans-ferulate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of P-Hydroxyphenethyl trans-ferulate and its derivatives. It covers their synthesis, mechanisms of action, and quantitative data from various in vitro and in vivo studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug discovery.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Oxidative stress and neuroinflammation are key pathological mechanisms contributing to this neuronal damage. Phenolic compounds, widely found in plants, have garnered significant attention for their potent antioxidant and anti-inflammatory properties, making them promising candidates for the development of neuroprotective agents.

This compound is a naturally occurring ester of ferulic acid and p-hydroxyphenethyl alcohol. Ferulic acid, a derivative of cinnamic acid, is known to possess neuroprotective effects against cerebral ischemia/reperfusion injury through its antioxidant and anti-apoptotic activities[1][2][3]. This guide explores the synthesis of this compound derivatives and delves into the experimental evidence supporting their potential as therapeutic agents for neurodegenerative disorders.

Synthesis of this compound Derivatives

General Experimental Protocol: Esterification of Ferulic Acid

This protocol describes a representative procedure for the synthesis of ferulic acid esters, which can be adapted for the synthesis of this compound by using p-hydroxyphenethyl alcohol.

Materials:

-

trans-Ferulic acid

-

p-Hydroxyphenethyl alcohol (or other desired alcohol)

-

Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., concentrated H₂SO₄)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Pyridine (optional, as a base)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Ferulic Acid: To a solution of trans-ferulic acid in an anhydrous solvent (e.g., DCM), add thionyl chloride dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature or gently refluxed until the conversion to the acid chloride is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Esterification: In a separate flask, dissolve p-hydroxyphenethyl alcohol and a base (e.g., pyridine) in the same anhydrous solvent. Cool this solution to 0 °C and add the freshly prepared feruloyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the structure of the purified this compound derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

| Compound | Assay | Model System | Concentration/Dose | Result | Reference |

| This compound | α-Glucosidase Inhibition | Yeast α-glucosidase | IC₅₀: 19.24 µM | Potent anti-hyperglycemic activity. | --INVALID-LINK--[4][5][6] |

| Quinone Reductase Induction | Hepa 1c1c7 cells | 6.6 µM | Boosts quinone reductase activity, indicating Nrf2 pathway activation. | --INVALID-LINK--[7] | |

| Ferulic Acid | H₂O₂-induced oxidative stress | PC12 cells | 100 µM | Increased cell viability to 86.6%. | --INVALID-LINK--[8] |

| Cerebral Ischemia/Reperfusion Injury | Rat model | 100-200 mg/kg | Attenuated memory impairment and reduced neuronal apoptosis. | --INVALID-LINK--[3] | |

| MPTP-induced Parkinson's Disease model | Zebrafish larvae | 100 µM | 100% survival rate, significant reduction in p53 expression. | --INVALID-LINK--[9] | |

| Ferulic Acid Derivatives (General) | Cytotoxicity against HT-29 cancer cells | HT-29 cell line | IC₅₀ values varied | Amide derivatives showed higher cytotoxicity than ester derivatives. | --INVALID-LINK--[1] |

| Antioxidant Activity (ABTS & FRAP assays) | Chemical assays | - | Ferulic acid showed the strongest activity compared to its methyl and ethyl esters. | --INVALID-LINK--[10] |

Experimental Protocols for Neuroprotection Assays

This section details the methodologies for key experiments used to evaluate the neuroprotective effects of this compound derivatives.

In Vitro H₂O₂-Induced Oxidative Stress Model

This assay assesses the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide.

Cell Line: PC12 (rat pheochromocytoma) cells are commonly used as a neuronal cell model.

Protocol:

-

Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a predetermined period (e.g., 24 hours).

-

Induction of Oxidative Stress: Following treatment, expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a specified duration (e.g., 2-4 hours).

-

Cell Viability Assessment (MTT Assay):

-

After H₂O₂ exposure, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

In Vivo Cerebral Ischemia/Reperfusion (I/R) Model

This animal model is used to evaluate the neuroprotective effects of compounds against stroke-like injury.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Protocol:

-

Induction of Ischemia: Anesthetize the rats and induce focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).

-

Reperfusion: After the ischemic period, remove the occlusion to allow reperfusion.

-

Drug Administration: Administer the test compound (e.g., this compound) at different doses, typically via oral gavage or intraperitoneal injection, before or after the ischemic insult.

-

Neurological Deficit Scoring: Evaluate the neurological deficits at various time points after reperfusion using a standardized scoring system.

-

Histopathological Analysis: After a set period (e.g., 24-72 hours), euthanize the animals and perfuse the brains. Collect the brain tissue for:

-

Infarct Volume Measurement: Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Histology: Perform Nissl staining or Hematoxylin and Eosin (H&E) staining to assess neuronal damage in specific brain regions like the hippocampus.

-

-

Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde (MDA), superoxide dismutase (SOD)) and apoptosis (e.g., caspase-3 activity, Bcl-2/Bax ratio).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound derivatives are mediated through the modulation of several key signaling pathways, primarily the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism of Activation:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like ferulic acid derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Experimental Workflow for Assessing Nrf2 Activation:

Caption: Experimental workflow for evaluating Nrf2 pathway activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. Ferulic acid has been shown to exert neuroprotective effects by modulating these pathways, often by promoting the pro-survival ERK pathway and inhibiting the pro-apoptotic JNK and p38 pathways.

Signaling Cascade:

Caption: Modulation of MAPK signaling pathways by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of neuroprotective therapies. Their ability to combat oxidative stress and neuroinflammation through the modulation of key signaling pathways like Nrf2 and MAPK underscores their therapeutic potential. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action, which can serve as a valuable resource for furthering research and development in this critical area of neuroscience. Further studies are warranted to explore the full therapeutic spectrum of these compounds and to optimize their drug-like properties for clinical applications.

References

- 1. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound|84873-15-4|COA [dcchemicals.com]

- 5. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction [mdpi.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 8. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Structure–Antioxidant Activity Relationship of Ferulates [mdpi.com]

Pharmacological Profile of p-Hydroxyphenethyl trans-ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its pharmacological profile, including its anti-inflammatory, anti-hyperglycemic, and potential anticancer and antioxidant properties. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a derivative of ferulic acid, a well-known antioxidant. It is characterized by the esterification of ferulic acid with a p-hydroxyphenethyl alcohol moiety. This structural modification is believed to contribute to its unique biological activities and pharmacokinetic properties. This guide will delve into the specific pharmacological actions of this compound, providing a detailed analysis of its mechanism of action and therapeutic potential.

Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Quantitative Data:

| Target Enzyme | IC50 Value (µM) |

| Cyclooxygenase (COX) | 4.35[1][2] |

| 5-Lipoxygenase (5-LOX) | 5.75[1][2] |

Mechanism of Action: Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound (also referred to as phenethyl ferulate or PF) significantly inhibits the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4] This inhibition is mediated through the suppression of the nuclear factor-kappa B (NF-κB), Akt, and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]

Experimental Protocols:

-

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays: The inhibitory activity of this compound against COX and 5-LOX can be determined using commercially available enzyme immunoassay (EIA) kits. The assays typically involve the incubation of the respective enzyme with arachidonic acid as a substrate in the presence and absence of the test compound. The production of prostaglandins (for COX) or leukotrienes (for 5-LOX) is then quantified colorimetrically. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells:

-

RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS (1 µg/mL) is added to induce NO production, and the cells are incubated for 24 hours.

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

-

-

Cytokine (TNF-α, IL-1β, IL-6) Measurement: The levels of pro-inflammatory cytokines in the culture supernatants from the NO production assay can be quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathway Visualization:

Caption: Inhibition of LPS-induced pro-inflammatory mediator production.

Anti-hyperglycemic Activity

This compound exhibits anti-hyperglycemic properties primarily through the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

Quantitative Data:

| Target Enzyme | Organism | IC50 Value (µM) |

| α-Glucosidase | Yeast | 19.24 ± 1.73[5][6] |

Experimental Protocol:

-

Yeast α-Glucosidase Inhibition Assay:

-

A solution of yeast α-glucosidase in phosphate buffer (pH 6.8) is prepared.

-

The enzyme solution is pre-incubated with various concentrations of this compound for 10 minutes at 37°C.

-

The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

The mixture is incubated for another 20 minutes at 37°C.

-

The reaction is stopped by adding sodium carbonate solution.

-

The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Experimental Workflow:

Caption: Workflow for α-glucosidase inhibition assay.

Antioxidant Activity

While specific quantitative data for this compound is limited in the reviewed literature, its structural relationship to ferulic acid, a potent antioxidant, suggests that it possesses significant free radical scavenging capabilities. Further studies are required to quantify its antioxidant potential using standard assays.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color.

Anticancer Activity

Preliminary reports suggest that this compound possesses anticancer activity, although detailed mechanistic studies and quantitative data against specific cancer cell lines are not yet widely available. Research on the parent compound, ferulic acid, has shown effects on various cancer cell lines, including those of the prostate (LNCaP and PC-3), with IC50 values of 500 μM and 300 μM, respectively.[7]

Experimental Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is commonly used to assess cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound, to determine if it induces cell cycle arrest.

-

Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to differentiate between viable, apoptotic, and necrotic cells. Western blotting for key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) can further elucidate the mechanism of cell death.

Pharmacokinetics